2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid
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Overview
Description
2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid is an organic compound with a unique molecular structure that includes a fluorine atom, a hydroxypyridinyl group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a pyridine ketone, while reduction of the carboxylic acid group can produce a benzylic alcohol .
Scientific Research Applications
2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxypyridinyl group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid
- 4-Fluoro-3-(5-hydroxypyridin-2-yl)benzoic acid
- 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Uniqueness
2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid is unique due to the presence of both a fluorine atom and a hydroxypyridinyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the design of new drugs and materials .
Properties
IUPAC Name |
2-fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-11-4-7(1-2-10(11)12(16)17)8-3-9(15)6-14-5-8/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDICWKSLXYJIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682972 |
Source
|
Record name | 2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258636-07-5 |
Source
|
Record name | 2-Fluoro-4-(5-hydroxypyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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